2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene

medicinal chemistry scaffold diversification heterocycle synthesis

2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene is a nitrogen-rich tricyclic heterocycle belonging to the tetraazatricyclo[7.4.0.0²,⁶]tridecane family. Its molecular formula is C₉H₁₂N₄ (exact mass 176.1062 g/mol), and it contains four endocyclic nitrogen atoms arranged across a fused imidazo[1,2-a]pyrido[3,4-e]pyrimidine-type framework.

Molecular Formula C9H14N4
Molecular Weight 178.23 g/mol
Cat. No. B13075925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene
Molecular FormulaC9H14N4
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1CNCC2C1N3C(=CC=N3)NC2
InChIInChI=1S/C9H14N4/c1-3-10-5-7-6-11-9-2-4-12-13(9)8(1)7/h2,4,7-8,10-11H,1,3,5-6H2
InChIKeyDQEWATAEYAXTKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene – Core Scaffold Identity and Procurement Relevance


2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene is a nitrogen-rich tricyclic heterocycle belonging to the tetraazatricyclo[7.4.0.0²,⁶]tridecane family. Its molecular formula is C₉H₁₂N₄ (exact mass 176.1062 g/mol), and it contains four endocyclic nitrogen atoms arranged across a fused imidazo[1,2-a]pyrido[3,4-e]pyrimidine-type framework . The '3,5-diene' designation indicates a partially saturated scaffold carrying one conjugated double bond within the pyrazole/imidazole portion, distinguishing it fundamentally from fully aromatic tetraene analogs that dominate known bioactivity reports (e.g., AVN-322, 5-HT₆ antagonist chemotype) [1]. This compound is commercially catalogued as a specialty building block at typical research purity of 95% . Its procurement value derives not from a single validated target but from its role as a conformationally constrained, regioisomerically defined intermediate that enables systematic SAR exploration of the tetraazatricyclic chemical space, where even subtle changes in nitrogen placement or saturation profoundly alter hydrogen-bonding capacity and molecular shape.

Why 2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene Cannot Be Replaced by a Generic Tetraaza Heterocycle


Within the tetraazatricyclo[7.4.0.0²,⁶]tridecane family, even a single modification—nitrogen positional isomerism, saturation state, or N-substitution—generates a chemically and biologically distinct entity. The 2,3,7,11 isomer bearing a 3,5-diene motif possesses a unique hydrogen-bond donor/acceptor topography: four nitrogen lone pairs capable of acting as H-bond acceptors and two N–H groups available as H-bond donors (calculated from the diene core structure, N–H count = 2) . By contrast, the fully aromatic 2,3,7,11-tetraene analog loses one N–H donor and presents a flattened π-surface with altered dipole moment [1]. The 2,5,7,11 regioisomer (CAS 1698429-90-1) relocates nitrogen atoms, changing the spacing and directionality of H-bond motifs . Even within the 3,5-diene subclass, N11-protection with a tert-butoxycarbonyl (Boc) group adds ~102 g/mol of molecular weight, introduces a rotatable carbamate bond, and alters LogP by an estimated >1.5 units compared to the unprotected parent . Such differences cannot be compensated for by post-hoc functionalization without altering the scaffold's core geometry. For procurement, selecting the correct regioisomer and saturation state at the outset is critical because downstream synthetic divergence is irreversible—an incorrect scaffold choice leads to a different chemical series with non-overlapping structure–activity relationships.

Quantitative Differentiation Evidence: 2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene Versus Closest Analogs


Regioisomeric Nitrogen Placement: 2,3,7,11 vs. 2,5,7,11 Scaffold Comparison

The 2,3,7,11 regioisomer positions nitrogen atoms at bridgehead and ring-junction loci that differ from the 2,5,7,11 isomer (CAS 1698429-90-1), whose IUPAC nomenclature reveals a 4,5,5a,6,7,8,9,9a-octahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidine core . The 2,3,7,11 arrangement creates a contiguous N3–C4–C5–N6 diene segment that is absent in the 2,5,7,11 isomer, where nitrogen atoms are separated by saturated carbon bridges. This topological difference alters the molecular electrostatic potential surface: the 2,3,7,11 scaffold presents two adjacent nitrogen lone pairs in a cisoid relationship capable of bidentate metal coordination or dual H-bond acceptance, whereas the 2,5,7,11 isomer spaces nitrogen atoms farther apart, favoring monodentate interactions. No direct head-to-head biological comparison between these two regioisomers has been published in the peer-reviewed literature as of 2026.

medicinal chemistry scaffold diversification heterocycle synthesis

Saturation State Differentiation: 3,5-Diene vs. 1(9),3,5,7-Tetraene Core

The 3,5-diene scaffold retains one sp³-hybridized carbon at position 1(9), imparting a degree of conformational flexibility (puckering of the saturated ring) that is absent in the fully conjugated 2,3,7,11-tetraene analog. The tetraene system (exemplified by the 5-amine derivative, CAS 1695999-69-9) presents a rigid, planar aromatic framework with calculated zero rotatable bonds and a topological polar surface area dominated by the extended π-system . In contrast, the 3,5-diene core introduces a saturated ethylene bridge that permits ring-flipping, generating two distinct low-energy conformers. This conformational duality is a differentiating feature for target engagement: the tetraene is optimally suited for flat, aromatic binding pockets (e.g., kinase ATP sites), whereas the diene can adapt to non-planar pockets or induce-fit recognition. No direct comparative crystallographic or binding-affinity data between the diene and tetraene parent scaffolds has been reported.

drug design conformational analysis physicochemical profiling

N11-Unprotected vs. N11-Boc-Protected Diene Scaffold: Synthetic Utility and Physicochemical Divergence

The parent 2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene (N11–H) is the unprotected scaffold that serves as the direct precursor for N11-functionalization. The commercially available N11-Boc derivative (CAS 1699473-51-2) carries a tert-butyl carbamate group that adds 102.13 g/mol of molecular weight (278.35 vs. 176.22 g/mol for the parent) and eliminates one H-bond donor (carbamate NH is sterically shielded) . The unprotected scaffold offers a reactive secondary amine (pKa estimated ~8–10) amenable to direct acylation, sulfonylation, reductive amination, or urea formation without a deprotection step. By contrast, the Boc-protected analog requires TFA or HCl-mediated deprotection prior to N11 elaboration, adding one synthetic step but enabling orthogonal protection strategies when other nucleophilic sites (e.g., N3, N7) must be differentiated. No published comparative study quantifies the relative synthetic efficiency (yield, step-count) of routes starting from the unprotected versus Boc-protected scaffold.

synthetic intermediate protecting group strategy library synthesis

Tetraazatricyclic Scaffold as a Privileged Chemotype for RORγt Inhibition: Class-Level Evidence

A high-throughput screen identified three tetraazacyclic compounds as potent RORγt inhibitors capable of suppressing Th17 cell differentiation and IL-17A production [1]. Although the specific structures disclosed in Ding et al. (2015) are macrocyclic tetraazacycloalkanes rather than the tricyclic [7.4.0.0²,⁶] scaffold, this work establishes that tetraaza-containing heterocycles can achieve functional antagonism of RORγt with quantified potency: the three hit compounds attenuated Il17a expression by 65%–90% and inhibited IL-17A secretion by 47%, 63%, and 74% respectively at 5 μM in cell-based assays [1]. Separately, tetraazatricyclo[7.3.0.0²,⁶]dodeca-pentaene derivatives have demonstrated CDK2 inhibition with IC₅₀ = 78 nM in biochemical assays [2]. These data provide class-level validation that tetraazatricyclic frameworks can engage disease-relevant protein targets with nanomolar to low-micromolar potency, supporting the use of the 2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene scaffold as a starting point for medicinal chemistry optimization. No data exist for the target compound itself in these assays.

immunology autoimmune disease transcription factor inhibition Th17 differentiation

Nitrogen Count and Hydrogen-Bond Capacity: Tetraaza vs. Triaza and Diaza Scaffolds

The tetraaza scaffold (4 endocyclic nitrogen atoms) provides a higher density of H-bond acceptors per unit of molecular weight compared to triaza (3 N) or diaza (2 N) tricyclic analogs. The 2,3,7,11-tetraaza core has an H-bond acceptor count of 4 and a molecular weight of 176.22 g/mol, yielding an H-bond acceptor density of 0.0227 acceptors per dalton. A representative triaza analog (e.g., a triazatricyclo[7.2.1.0²,⁷]dodeca-trien-5-amine, C₉H₁₂N₃ hypothetical core) would have an H-bond acceptor count of 3 at a comparable molecular weight, giving a density of ~0.017 acceptors/Da [1]. This higher acceptor density may translate into improved ligand efficiency metrics when the scaffold is elaborated into lead compounds, though this inference requires prospective validation. No direct comparison of ligand efficiency between tetraaza and triaza scaffolds derived from the same tricyclic framework is available.

molecular recognition ligand efficiency heterocycle design

Tetraazatricyclo Diene Scaffold in Kinase Inhibitor Design: Evidence from Patent Literature

Patent EP 3235813 A1 discloses compounds of formula (I) incorporating tetraazatricyclic scaffolds as 11-β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors [1]. The tetraazatricyclo[7.4.0.0²,⁶]tridecane core is explicitly claimed as a central scaffold element. Additionally, the tetraazatricyclo[7.3.0.0²,⁶]dodeca-pentaene scaffold has been crystallographically characterized in complex with tyrosine kinase 2 (TYK2) JH2 pseudokinase domain (PDB 4WOV), with the ligand BMS-066 demonstrating that the tetraazatricyclic framework can make specific hydrogen-bond contacts within the ATP-binding pocket [2]. A related 3,4,10,11-tetraazatricyclo[7.3.0.0²,⁶]dodeca-pentaene-5-carboxamide derivative showed CDK2 IC₅₀ = 78 nM [3]. These patent and structural biology data confirm that tetraazatricyclic scaffolds are recognized in industrial drug discovery as viable cores for kinase and dehydrogenase targets. The 2,3,7,11-diene scaffold represents a distinct saturation state within this validated chemotype space.

kinase inhibition cancer therapeutics patent analysis scaffold hopping

Evidence-Backed Application Scenarios for 2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene Procurement


Scaffold Diversification in Kinase Inhibitor Library Synthesis

The tetraazatricyclic chemotype has demonstrated target engagement across multiple kinases (CDK2 IC₅₀ = 78 nM; TYK2 co-crystal structure PDB 4WOV), establishing this scaffold class as kinase-relevant [1][2]. The 2,3,7,11-diene scaffold offers a partially saturated core with conformational flexibility that complements the fully aromatic tetraene scaffolds commonly found in kinase patents. Medicinal chemistry teams can procure the unprotected diene scaffold to introduce C4, C5, N7, or N11 substituents in a divergent manner, generating focused kinase-targeted libraries with 3D conformational features distinct from flat aromatic chemotypes. The scaffold's four H-bond acceptors and two donors provide multiple vectors for hinge-region binding and ribose-pocket occupancy. Users should note that kinase potency must be established empirically for each derivative; no pre-existing kinase data for the parent diene scaffold are available.

RORγt Antagonist Lead Generation for Th17-Mediated Autoimmune Disease

Three tetraazacyclic compounds have demonstrated 65%–90% suppression of Il17a expression and 47%–74% inhibition of IL-17A secretion at 5 μM in cellular assays, validating tetraaza heterocycles as RORγt antagonist starting points [1]. The 2,3,7,11 scaffold's dense H-bond functionality (4 acceptors, 2 donors) is consistent with the pharmacophore requirements for RORγt ligand-binding domain engagement. Procurement of this scaffold enables construction of a focused library where substituents are systematically varied at N11, C4, and C5 positions to optimize RORγt potency and selectivity over RORα and RORγ (non-t) isoforms. The scaffold's moderate molecular weight (176 Da) leaves ample room for substituent addition while maintaining drug-like properties (predicted compliance with Lipinski rules).

Metal-Organic Framework (MOF) and Coordination Chemistry Ligand Precursor

The tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene scaffold contains four nitrogen atoms arranged in a semi-rigid tricyclic geometry that can serve as a polydentate ligand for transition metal coordination. The 2,3,7,11 nitrogen placement creates two potential bidentate binding pockets (N3–N7 and N7–N11), while the diene unsaturation introduces electronic differentiation between coordinating sites. This contrasts with the fully saturated or fully aromatic analogs, which present either electronically equivalent or less flexible coordination environments. The scaffold can be elaborated with pendant carboxylic acid, phosphonic acid, or pyridyl groups to generate linkers suitable for MOF construction or homogeneous catalysis applications. Users should verify metal-binding stoichiometry and stability constants experimentally, as no pre-existing coordination chemistry data are published for this specific scaffold.

Synthetic Methodology Development: Regioselective N-Functionalization of Polyaza Heterocycles

The 2,3,7,11 scaffold presents four chemically distinct nitrogen environments (N3 pyrazole-type, N7 bridgehead, N11 secondary amine, and the N2–C3–N4 conjugated system), making it an ideal substrate for developing and benchmarking regioselective N-functionalization methods. The unprotected diene scaffold enables direct comparison of N3 vs. N7 vs. N11 reactivity under various conditions (acylation, alkylation, sulfonylation, Buchwald–Hartwig coupling), generating methodology papers with broad applicability to polyaza heterocycle synthesis. The commercial availability of the scaffold at 95% purity from multiple vendors supports its adoption as a standardized substrate for reaction development [1].

Quote Request

Request a Quote for 2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.